molecular formula C8H8BF3O3 B1419564 2-Methoxy-3-(trifluoromethyl)phenylboronic acid CAS No. 1072946-62-3

2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1419564
CAS No.: 1072946-62-3
M. Wt: 219.96 g/mol
InChI Key: ZOMWHSHYJWYJFH-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on the phenyl ring

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins involved in oxidative addition and transmetalation processes, facilitating the transfer of organic groups from boron to palladium . These interactions are essential for the successful execution of the coupling reaction, highlighting the compound’s significance in synthetic chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell function. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by participating in reactions that modify cellular components

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with palladium catalysts and halides in Suzuki-Miyaura coupling reactions . The compound undergoes oxidative addition, where palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organic group is transferred from boron to palladium, resulting in the formation of a biaryl compound . These molecular interactions are fundamental to the compound’s role in synthetic chemistry.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effective use in biochemical reactions. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied . Understanding the temporal effects of this compound is essential for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is important to consider potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions . The compound interacts with enzymes and cofactors that facilitate the transfer of organic groups from boron to palladium, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the use of this compound in synthetic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters and binding proteins may affect its localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively documented. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-methoxy-3-(trifluoromethyl)benzene, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: The boronic acid can be oxidized to form phenolic derivatives or reduced to form borane complexes.

  • Substitution Reactions: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, and bases (e.g., sodium carbonate).

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Phenolic Derivatives: Formed through oxidation reactions.

  • Borane Complexes: Resulting from reduction reactions.

  • Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)phenylboronic acid has several scientific research applications, including:

  • Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

  • Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.

  • Material Science: Application in the creation of advanced materials with unique properties.

  • Biology: Study of its biological activity and potential use in bioconjugation techniques.

Comparison with Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a boronic acid group.

  • 2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.

Uniqueness: 2-Methoxy-3-(trifluoromethyl)phenylboronic acid is unique due to its combination of methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties compared to similar compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in organic synthesis.

Properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWHSHYJWYJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670042
Record name [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-62-3
Record name [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methoxy-2-(trifluoromethyl)benzene (6.30 g, 35.8 mmol) in THF (150 mL) was added n-BuLi (21.0 ml, 2.50 M hexane solution, 53.7 mmol), and the mixture was stirred at room temperature for 1 hr. The solution was cooled to −78° C., tris(1-methylethyl)borate (8.08 g, 43.0 mmol) was added, and the mixture was stirred at −78° C. for 0.5 hr. The reaction solution was allowed to cool to room temperature and stirred for 16 hr. The mixture was acidified with 1M hydrochloric acid and extracted with ethyl acetate (300 mL). The extract was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give a mixture (6.52 g, yield 83%) of [2-methoxy-3-(trifluoromethyl)phenyl]boronic acid and [3-methoxy-2-(trifluoromethyl)phenyl]boronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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